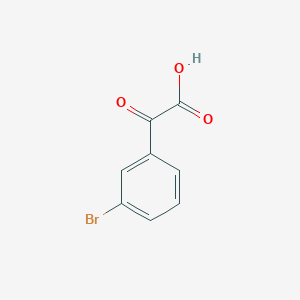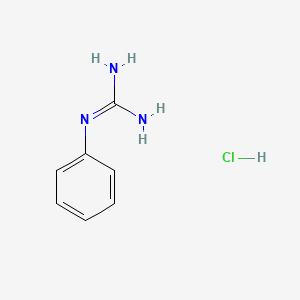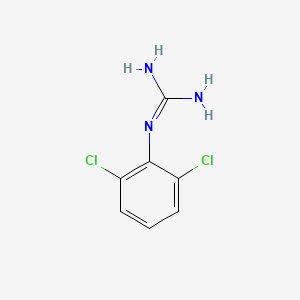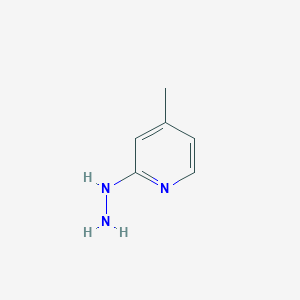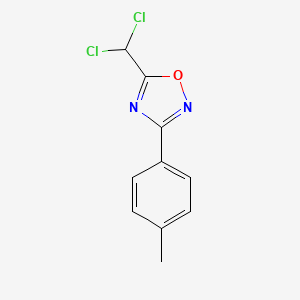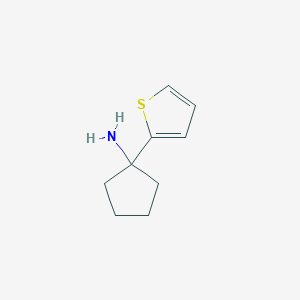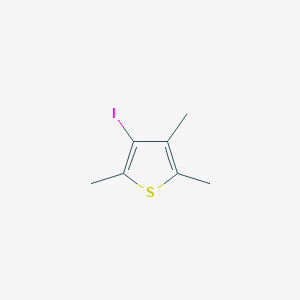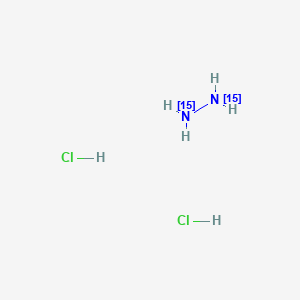
15N2-肼二盐酸盐
描述
Hydrazine-15N2 dihydrochloride is a compound containing the nitrogen isotope 15N. Its chemical formula is H2(15N)(15N)H2·2HCl, and it has a molecular weight of 106.95 g/mol . This compound is a colorless crystal or crystalline powder with a pungent odor . It is primarily used as a chemical reagent in various scientific research applications.
科学研究应用
Hydrazine-15N2 dihydrochloride has a wide range of scientific research applications, including:
Biology: It is used in isotope labeling studies to trace nitrogen atoms in biological systems.
Medicine: It is used in the development of pharmaceuticals and in the study of metabolic pathways involving nitrogen.
Industry: It is used in the production of polymers, agricultural chemicals, and other industrial products.
生化分析
Biochemical Properties
Hydrazine-15N2 dihydrochloride plays a significant role in biochemical reactions, particularly in the study of nitrogen metabolism and enzymatic processes. This compound interacts with various enzymes and proteins, including nitrogenase and hydrazine oxidase. Nitrogenase catalyzes the reduction of nitrogen to ammonia, a critical step in nitrogen fixation, while hydrazine oxidase is involved in the oxidative degradation of hydrazine. The interactions between Hydrazine-15N2 dihydrochloride and these enzymes are crucial for understanding the biochemical pathways and mechanisms of nitrogen metabolism .
Cellular Effects
Hydrazine-15N2 dihydrochloride has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to Hydrazine-15N2 dihydrochloride can lead to alterations in the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and metabolic flux .
Molecular Mechanism
The molecular mechanism of Hydrazine-15N2 dihydrochloride involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, Hydrazine-15N2 dihydrochloride binds to the active sites of enzymes such as nitrogenase and hydrazine oxidase, inhibiting their activity. This binding disrupts the normal catalytic processes, leading to the accumulation of intermediate compounds and altered metabolic pathways. Furthermore, Hydrazine-15N2 dihydrochloride can induce changes in gene expression by modulating transcription factors and signaling pathways involved in stress response and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Hydrazine-15N2 dihydrochloride change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to Hydrazine-15N2 dihydrochloride in in vitro and in vivo studies has shown that it can cause persistent alterations in cellular function, including sustained oxidative stress and chronic inhibition of metabolic enzymes .
Dosage Effects in Animal Models
The effects of Hydrazine-15N2 dihydrochloride vary with different dosages in animal models. At low doses, the compound may cause mild metabolic disruptions and transient oxidative stress. At high doses, Hydrazine-15N2 dihydrochloride can lead to severe toxic effects, including tissue damage, organ failure, and death. Threshold effects have been observed, where a specific dosage level triggers a significant increase in adverse effects. These findings highlight the importance of careful dosage control in experimental studies involving Hydrazine-15N2 dihydrochloride .
Metabolic Pathways
Hydrazine-15N2 dihydrochloride is involved in several metabolic pathways, particularly those related to nitrogen metabolism. It interacts with enzymes such as nitrogenase and hydrazine oxidase, influencing the conversion of nitrogen compounds and the degradation of hydrazine. These interactions can affect metabolic flux and the levels of various metabolites, providing insights into the regulation of nitrogen metabolism and the impact of isotopic labeling on metabolic processes .
Transport and Distribution
Within cells and tissues, Hydrazine-15N2 dihydrochloride is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound, ensuring its availability for biochemical reactions. The distribution of Hydrazine-15N2 dihydrochloride can affect its localization and accumulation within different cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of Hydrazine-15N2 dihydrochloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity, as it allows the compound to interact with target enzymes and proteins within the appropriate cellular context. Understanding the subcellular distribution of Hydrazine-15N2 dihydrochloride can provide valuable insights into its biochemical functions and mechanisms of action .
准备方法
Hydrazine-15N2 dihydrochloride can be synthesized through several methods. One commonly used method involves the reaction of benzylcoumarin (benzil hydrazone) with 15N-labeled ammonia . The reaction conditions typically include heating the reactants to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
Hydrazine-15N2 dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form nitrogen gas and water.
Reduction: It can act as a reducing agent, converting carbonyl compounds to methylene compounds.
Substitution: It can participate in substitution reactions, forming hydrazides and other derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
作用机制
The mechanism of action of hydrazine-15N2 dihydrochloride involves its ability to donate nitrogen atoms in chemical reactions. This property makes it a valuable reagent in various synthetic processes. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
相似化合物的比较
Hydrazine-15N2 dihydrochloride can be compared with other similar compounds, such as:
Hydrazine monohydrate-15N2: This compound contains a single water molecule and is used in similar applications.
Ethylenediamine-15N2 dihydrochloride: This compound contains two nitrogen atoms and is used in the synthesis of various organic compounds.
Hydrazine sulfate-15N2: This compound is used as a reducing agent and in the synthesis of nitrogen-containing heterocycles.
Hydrazine-15N2 dihydrochloride is unique due to its specific isotopic labeling, which makes it particularly useful in isotope dilution studies and other applications requiring precise nitrogen tracing.
属性
InChI |
InChI=1S/2ClH.H4N2/c;;1-2/h2*1H;1-2H2/i;;1+1,2+1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAWOTKNAVAKCX-ZBUXRKNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[15NH2][15NH2].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584047 | |
| Record name | (~15~N_2_)Hydrazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287488-18-0 | |
| Record name | (~15~N_2_)Hydrazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 287488-18-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


